Cordiaquinone K

Description

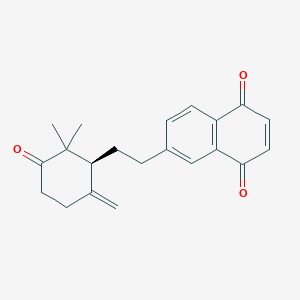

Structure

3D Structure

Properties

Molecular Formula |

C21H22O3 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

6-[2-[(1S)-2,2-dimethyl-6-methylidene-3-oxocyclohexyl]ethyl]naphthalene-1,4-dione |

InChI |

InChI=1S/C21H22O3/c1-13-4-11-20(24)21(2,3)17(13)8-6-14-5-7-15-16(12-14)19(23)10-9-18(15)22/h5,7,9-10,12,17H,1,4,6,8,11H2,2-3H3/t17-/m0/s1 |

InChI Key |

GFDZIJNGYPUQEC-KRWDZBQOSA-N |

Isomeric SMILES |

CC1([C@H](C(=C)CCC1=O)CCC2=CC3=C(C=C2)C(=O)C=CC3=O)C |

Canonical SMILES |

CC1(C(C(=C)CCC1=O)CCC2=CC3=C(C=C2)C(=O)C=CC3=O)C |

Synonyms |

cordiaquinone K |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Cordiaquinone K

Distribution of Cordiaquinone K in Cordia Species

This compound is a meroterpenoid naphthoquinone that has been identified and isolated from plants belonging to the Cordia genus. researchgate.netejbb.org Meroterpenoids are a class of natural products that are partially derived from terpenoid pathways. kib.ac.cn Within the Cordia genus, quinones are considered significant chemotaxonomic markers, with over 70 different quinones having been isolated from twenty-two species of this genus. researchgate.netrhhz.net These compounds are primarily found in the roots, stem bark, heartwood, and leaves of these plants. rhhz.net

Specifically, this compound, along with other related compounds like Cordiaquinone J, has been isolated from the roots of Cordia curassavica. researchgate.netscielo.brscribd.com The presence of these quinones is not limited to a single species; for instance, various cordiaquinones have also been found in Cordia linnaei, Cordia leucocephala, and Cordia polycephala. researchgate.netscielo.br This distribution across different Cordia species underscores the importance of this genus as a rich source of diverse quinone structures. rhhz.net The extraction of these compounds often involves the use of solvents with low to medium polarity, such as dichloromethane (B109758) and hexane (B92381). researchgate.net

Targeted Isolation Strategies from Plant Biomass

The isolation of this compound from plant material is a multi-step process that begins with extraction and is followed by chromatographic purification.

The initial step in isolating this compound involves the extraction of the compound from the plant biomass, typically the roots. scielo.brscielo.br A common method is to use organic solvents to separate the desired metabolites from the solid plant material. For quinone-type compounds, solvents such as hexane and ethanol (B145695) are frequently employed. rhhz.netscielo.br

The general procedure involves macerating the dried and powdered plant material in the chosen solvent at room temperature for an extended period, often 24 hours. scielo.br This process is usually repeated multiple times to ensure maximum extraction efficiency. scielo.br After extraction, the resulting solutions are concentrated under reduced pressure to yield a crude extract. scielo.br For instance, in the study of Cordia globosa, the roots were sequentially extracted with hexane and then ethanol to yield distinct extracts. scielo.br

Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes further separation and purification using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a crucial technique for both the analysis and purification of this compound. scielo.brscielo.br For the enrichment of this compound, the crude extract is first subjected to column chromatography on silica (B1680970) gel. scielo.brscielo.br This initial separation step involves eluting the column with a gradient of solvents, typically a mixture of hexane and ethyl acetate, with increasing polarity. scielo.brscielo.br The fractions collected from the column are monitored by Thin Layer Chromatography (TLC). scielo.br

Fractions showing the presence of the desired quinones are then pooled and subjected to further purification. scielo.br Semi-preparative HPLC is often the final step to obtain the pure compound. scielo.br In the isolation of related hydroquinones from Cordia globosa, a C18 column was used with a mobile phase of acetonitrile (B52724) and water (containing 0.2% trifluoroacetic acid), allowing for the separation of individual compounds. scielo.br Analytical HPLC with a diode array detector can be used to monitor the purity of the isolated compounds. scielo.brscielo.br

Chromatographic Separation Methodologies for this compound Enrichment

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation

The definitive identification of this compound and the determination of its three-dimensional structure rely on a combination of sophisticated spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like this compound. researchgate.netscielo.br Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the connectivity of atoms and the stereochemistry of the molecule. researchgate.netscielo.br

1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms, respectively. scielo.brnih.gov 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between protons, between protons and carbons, and long-range correlations between protons and carbons. researchgate.net

For determining the relative stereochemistry, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly important. scielo.bripb.pt NOESY reveals through-space interactions between protons that are in close proximity, which helps in assigning their relative orientation in the molecule. scielo.bripb.pt For instance, in the structural elucidation of related cordiaquinones, NOESY correlations between specific protons were key to establishing their relative stereochemistry. scielo.br The absolute configuration of this compound has also been confirmed through total synthesis. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that was instrumental in determining the molecular structure of this compound. researchgate.netnih.gov This method provides precise information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of a compound's molecular weight and offers insights into its structure through the analysis of fragmentation patterns. uni-saarland.demsu.edu For the analysis of cordiaquinones, including this compound, techniques such as Electron Ionization (EI), Direct/Chemical Ionization (D/CI), and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) have been utilized. researchgate.netscielo.brresearchgate.net

Electron Ionization (EI) is a "hard" ionization technique that bombards the sample with high-energy electrons, typically at 70 eV. uni-saarland.demsu.edu This process not only creates a molecular ion (M•+) but also induces significant fragmentation. msu.edulibretexts.org The resulting mass spectrum is a unique fingerprint of the molecule, with the fragments providing valuable clues about the connectivity of atoms within the structure. uni-saarland.delibretexts.org

In contrast, "softer" ionization methods like Chemical Ionization (CI) and Electrospray Ionization (ESI) are used to confirm the molecular mass with less fragmentation. uni-saarland.demsu.edu CI involves ionizing a reagent gas, which then transfers a proton to the analyte molecule, typically forming an [M+H]+ ion. uni-saarland.de ESI is particularly suited for polar and thermally unstable molecules, generating multiply charged ions from which the molecular weight can be accurately deduced. msu.eduspectroscopyonline.com HRESIMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule. scielo.brresearchgate.net

The structural elucidation of this compound relied on data from these mass spectrometric methods. researchgate.net The molecular ion peak confirms the compound's molecular weight, while the fragmentation pattern reveals the structure of its constituent parts, such as the naphthoquinone core and the terpenoid side chain. researchgate.netlibretexts.org

Table 1: Ionization Methods in Mass Spectrometry

| Ionization Method | Principle | Common Ion Produced | Key Application |

|---|---|---|---|

| Electron Ionization (EI) | A high-energy electron beam bombards the sample, ejecting an electron. uni-saarland.demsu.edu | M•+ (Molecular Ion) | Produces extensive fragmentation, useful for structural identification and library matching. msu.edulibretexts.org |

| Chemical Ionization (CI) | A reagent gas is ionized, which then chemically ionizes the sample molecule, often by proton transfer. uni-saarland.de | [M+H]+ | A "soft" technique that causes less fragmentation, often preserving the molecular ion. uni-saarland.demsu.edu |

| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. msu.edu | [M+nH]n+ | Suitable for polar, large, and thermally fragile molecules; can produce multiply charged ions. msu.edu |

Biosynthetic Pathways and Precursor Derivations of Cordiaquinones

Proposed Biogenetic Routes to Meroterpenoid Quinones

Meroterpenoids are a class of natural products with a mixed biosynthetic origin, partially derived from the terpenoid pathway and another pathway, frequently the polyketide route. nih.govnih.gov These hybrid structures link terpenoid and aromatic quinone moieties through carbon-carbon or carbon-oxygen bonds. nih.gov Sesquiterpene quinones/quinols are the most prevalent type of meroterpenoids found in nature, showcasing diverse frameworks resulting from variations in both the sesquiterpene and quinone/quinol units and their linkage patterns. rsc.org

For the cordiaquinone family, a plausible biosynthetic scenario has been postulated, although direct experimental evidence from Cordia species remains limited. acs.orgacs.org The proposed pathway suggests that these compounds likely arise from the combination of a sesquiterpenoid precursor and a benzoquinone-type moiety. acs.org A key proposed step is a Diels-Alder reaction involving a farnesene (B8742651) derivative and benzoquinone, which, after subsequent oxidation, forms a crucial cyclo-adduct. acs.orgacs.org This intermediate then undergoes further cyclization to generate the characteristic naphthoquinone core of the cordiaquinones. acs.org This general strategy is a recurring theme in the biosynthesis of many meroterpenoids. rsc.orgnih.gov

Role of Geranyl Pyrophosphate and Aromatic Precursors

The biosynthesis of quinones in Cordia species is suggested to originate from two primary types of precursors: an aromatic unit and a terpenoid unit derived from geranyl pyrophosphate (GPP). rhhz.netnih.govresearchgate.net GPP is a key C10 intermediate in the isoprenoid biosynthetic pathway, formed by the condensation of dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP). tandfonline.comwikipedia.org GPP serves as the precursor for longer-chain isoprenoids, including the C15 compound farnesyl pyrophosphate (FPP), which is a direct precursor to the sesquiterpene portion of cordiaquinones. acs.orgwikipedia.orgresearchopenworld.com

The aromatic precursor is typically a simple phenolic compound, such as a hydroquinone (B1673460) or its corresponding benzoquinone. acs.orgnih.gov In the proposed biosynthesis of cordiaquinones, a benzoquinone molecule acts as the dienophile in a crucial Diels-Alder reaction with a terpenoid diene. acs.orgacs.org The terpenoid portion is derived from FPP, which can be modified (e.g., by epoxidation) before the cycloaddition. acs.org The fusion of these two building blocks, the aromatic quinone and the sesquiterpene chain, establishes the fundamental meroterpenoid skeleton of the cordiaquinone family. nih.gov

| Precursor Type | Specific Compound | Role in Biosynthesis |

| Terpenoid | Geranyl Pyrophosphate (GPP) | Initial C10 building block of the isoprenoid pathway. tandfonline.comwikipedia.org |

| Farnesyl Pyrophosphate (FPP) | C15 precursor that forms the sesquiterpene side chain. researchopenworld.com | |

| (E)-β-Farnesene | A potential diene for the Diels-Alder reaction. acs.org | |

| Aromatic | Benzoquinone | The aromatic precursor that acts as a dienophile. acs.orgacs.org |

| Hydroquinone | The reduced form of benzoquinone, part of the quinone-hydroquinone redox system. nih.govresearchopenworld.com |

Enzymatic and Oxidative Cyclization Mechanisms in Quinone Formation

Oxidative cyclization is a critical and transformative step in the biosynthesis of many complex natural products, including meroterpenoids. acs.orgresearchgate.net These reactions create new intramolecular bonds and can dramatically alter the molecular scaffold, leading to rigid and structurally diverse products. acs.org In fungi and other organisms, enzymes such as cytochrome P450 monooxygenases are often responsible for initiating such cyclizations. acs.orgnih.gov These enzymes can catalyze the oxidation of unactivated positions, for instance, forming an allylic carbocation on a terpene chain that triggers a cascade of cyclization events. nih.gov

Another common mechanism involves the enzymatic formation of an epoxide on the terpene precursor. acs.orgbeilstein-journals.org This epoxide then serves as a reactive handle for subsequent cyclization. The ring-opening of the epoxide can be initiated by an acid catalyst or an enzyme, leading to the formation of a carbocation that drives the ring-closing reactions. acs.orgbeilstein-journals.org

In the context of cordiaquinones, while the specific enzymes from Cordia have not been characterized, bioinspired syntheses suggest that an acid-catalyzed cyclization of an epoxy terpenoid is a key step. acs.orgacs.orgnih.gov It is proposed that after the initial Diels-Alder reaction and oxidation, a resulting epoxide on the sesquiterpene chain is protonated. acs.org This initiates a cyclization cascade, ultimately forming the polycyclic structure of the cordiaquinone core. acs.orgacs.org This type of transformation can be catalyzed in nature by specific enzymes (cyclases) or potentially occur in an acidic cellular environment. acs.orguoc.gr

| Mechanism | Description | Key Intermediates |

| Oxidative Cyclization | Enzyme-mediated oxidation (e.g., by P450s) initiates the cyclization cascade. acs.orgnih.gov | Allylic Carbocations |

| Epoxide-Initiated Cyclization | An enzymatically formed epoxide is opened by acid or enzymatic catalysis to start cyclization. acs.orgbeilstein-journals.org | Epoxy Terpenoids |

Investigating Bioinspired Scenarios for Cordiaquinone K Precursors

The proposed biosynthetic pathways for cordiaquinones have been explored and supported through bioinspired total synthesis. uoc.gr A successful synthesis of this compound, along with Cordiaquinones B, C, and J, was achieved based on a plausible biogenetic scenario. acs.orgacs.orgnih.gov This synthetic route commenced with trans,trans-farnesol, the alcohol precursor to FPP. acs.org

The key reactions in this bioinspired synthesis mimic the proposed natural steps: a Diels-Alder reaction between a diene derived from farnesol (B120207) and benzoquinone, followed by the acid-catalyzed cyclization of a resulting epoxy terpenoid intermediate. researchgate.netacs.orgnih.gov This synthesis not only confirmed the structure of this compound but also led to the revision of the relative stereochemistry of Cordiaquinone C. researchgate.netacs.org

This work strongly supports the hypothesis that Cordiaquinones C, J, and K derive from a common (E)-configurated naphthoquinone epoxide precursor. acs.orgacs.org In the laboratory setting, a slightly acidic zeolite (NaY) was effectively used to promote the selective monocyclization of the epoxy precursor, a reaction that mirrors the proposed enzymatic or acid-catalyzed cyclization in nature. acs.orgacs.orguoc.gr The synthesis of this compound specifically proceeds from an alcohol precursor which is itself derived from the common epoxide intermediate, highlighting a divergent pathway from a single precursor to multiple related natural products. acs.orgacs.org

| Compound | Precursor / Key Intermediate | Key Synthetic Step |

| This compound | Alcohol derived from (E)-A | Oxidation of the precursor alcohol. acs.orgacs.org |

| Cordiaquinone J | (E)-Configurated epoxide A | Direct acid-catalyzed cyclization product. acs.orgacs.org |

| Cordiaquinone C | (E)-Configurated epoxide A | Derived from the cyclization of the (E)-epoxide. acs.org |

| (E)-Configurated epoxide A | Product of Diels-Alder reaction and oxidation | The common precursor for Cordiaquinones C, J, and K. acs.orgacs.org |

Chemical Synthesis and Structural Modification Strategies of Cordiaquinone K

Total Synthesis Approaches to Cordiaquinone K

The total synthesis of this compound has been successfully achieved through a bioinspired strategy that mimics the proposed biosynthetic pathway of this class of natural products. This approach leverages key chemical transformations to construct the core structure and install the requisite stereochemistry, culminating in an efficient and elegant synthesis.

Bioinspired Synthetic Routes from Precursors

The synthesis of this compound, along with other members of the cordiaquinone family like B, C, and J, has been accomplished through a bioinspired route starting from the readily available acyclic sesquiterpenoid, trans,trans-farnesol. rsc.orgresearchgate.net This approach is predicated on the hypothesis that cordiaquinones are biosynthetically derived from an (E)-naphthoquinone epoxide precursor. researchgate.net This precursor is thought to arise from the oxidation and subsequent Diels-Alder reaction between a farnesyl-derived diene and benzoquinone. researchgate.net

The synthetic strategy effectively translates this proposed biosynthetic pathway into a laboratory setting. The synthesis is achieved in a concise manner, typically requiring five to six steps from trans,trans-farnesol. rsc.orgresearchgate.net This biomimetic approach not only provides a viable route to this compound but also lends support to the proposed biosynthetic origins of this family of natural products. researchgate.net

Key Chemical Transformations and Reaction Mechanisms

The successful synthesis of this compound hinges on two pivotal chemical transformations: an acid-catalyzed cyclization of an epoxy terpenoid and a Diels-Alder reaction to construct the naphthoquinone core. rsc.orgresearchgate.net

A crucial step in the synthesis involves the acid-catalyzed cyclization of a specifically designed epoxy terpenoid derived from trans,trans-farnesol. rsc.org This reaction serves to construct the carbocyclic skeleton of the terpenoid portion of this compound. The epoxide, strategically positioned within the farnesyl chain, is activated by a Lewis or Brønsted acid. This activation initiates a cascade of intramolecular cyclizations, driven by the formation of more stable carbocationic intermediates. The reaction is terminated by the capture of a nucleophile or elimination of a proton, leading to the desired cyclic structure. The specific stereochemistry of the starting epoxide and the reaction conditions are critical in controlling the stereochemical outcome of the cyclization.

The construction of the central naphthoquinone core of this compound is achieved through a Diels-Alder reaction. rsc.org This powerful [4+2] cycloaddition involves the reaction of a conjugated diene, derived from the cyclized terpenoid fragment, with a suitable dienophile, typically a benzoquinone derivative. rsc.orgnih.gov The Diels-Alder reaction is a concerted process that efficiently forms the six-membered ring of the naphthoquinone system with a high degree of stereospecificity. The regioselectivity and stereoselectivity of this reaction are governed by the electronic properties and steric hindrance of the substituents on both the diene and the dienophile. In the synthesis of this compound, this reaction forges the key carbon-carbon bonds that unite the terpenoid and quinone moieties.

Stereochemical Control and Absolute Configuration Determination in Synthesis

The synthesis of this compound requires precise control over its stereochemistry. The absolute configuration of the naturally occurring enantiomer has been determined through its total synthesis. researchgate.net Key stereocenters are established during the acid-catalyzed cyclization and the Diels-Alder reaction. The stereochemistry of the epoxy terpenoid precursor dictates the stereochemical outcome of the cyclization, while the facial selectivity of the Diels-Alder reaction is influenced by the existing stereocenters in the cyclized terpenoid diene.

The absolute configuration of synthetic this compound has been confirmed through various spectroscopic and chiroptical methods, allowing for a direct comparison with the natural product. This confirmation is crucial for validating the synthetic route and for understanding the structure-activity relationships of this bioactive molecule.

Synthetic Methodologies for this compound Analogues and Derivatives

The development of synthetic routes to this compound has opened avenues for the preparation of a variety of analogues and derivatives. These structural modifications are essential for probing the biological activity of this class of compounds and for developing new therapeutic agents. Methodologies for creating these analogues often involve modifying the key precursors or intermediates in the established synthetic pathway. For instance, variations in the structure of the starting farnesol (B120207) derivative can lead to analogues with modified terpenoid skeletons. Similarly, the use of substituted benzoquinones in the Diels-Alder reaction can provide access to a range of naphthoquinones with different substitution patterns.

Design Principles for Structural Diversification

The structural diversification of the this compound scaffold is guided by several key principles aimed at exploring and optimizing its biological activity. These strategies are often inspired by the biosynthetic pathways of related natural products and general principles of medicinal chemistry.

A primary design principle involves bioinspired synthesis . Researchers have synthesized this compound and its analogs based on plausible biosynthetic pathways. nih.gov This approach not only provides a route to the natural product but also allows for the generation of intermediates and analogs that can be tested for biological activity. The synthesis of this compound has been achieved through a bioinspired approach starting from trans,trans-farnesol, utilizing key reactions such as acid-catalyzed cyclization of an epoxy terpenoid and a Diels-Alder reaction. nih.govnih.gov This strategy allows for the creation of a diverse range of cordiaquinone skeletons by modifying the starting materials and reaction conditions. researchgate.net

Another important principle is the simplification and modification of the terpenoid side chain . The complex terpenoid moiety of this compound offers numerous opportunities for modification. Strategies include altering the length, branching, and saturation of the side chain. researchgate.net By synthesizing analogs with varied side chains, it is possible to probe the spatial and hydrophobic requirements for biological activity. For instance, studies on related quinones like Vitamin K have shown that the length and bulkiness of the isoprene (B109036) side chain are major determinants of their biological activity. researchgate.net

Modification of the naphthoquinone core represents a further design strategy. The naphthoquinone ring system is a key pharmacophore, and its electronic and steric properties can be modulated through the introduction of different substituents. This can influence the compound's redox potential and its ability to interact with biological targets. nih.gov

Finally, fragment-based approaches can be employed. This involves synthesizing and testing the individual components of this compound—the naphthoquinone core and the terpenoid side chain—as well as simplified combinations thereof. This can help to identify the minimal structural requirements for activity and provide a basis for the design of more potent and synthetically accessible analogs.

Table 1: Design Principles for Structural Diversification of this compound

| Design Principle | Rationale | Potential Modifications | Key References |

|---|---|---|---|

| Bioinspired Synthesis | Mimic natural biosynthetic pathways to generate the core scaffold and related analogs. | Variation of precursors in Diels-Alder and cyclization reactions. | nih.govnih.gov |

| Terpenoid Side Chain Modification | Investigate the role of the side chain in target binding and overall molecule properties. | Alteration of chain length, introduction or removal of double bonds, changes in stereochemistry. | researchgate.net |

| Naphthoquinone Core Modification | Modulate the electronic properties and interaction potential of the pharmacophore. | Introduction of electron-donating or electron-withdrawing groups on the aromatic ring. | nih.gov |

| Fragment-Based Approach | Identify essential structural motifs for biological activity. | Synthesis of truncated or simplified analogs containing either the quinone or partial side chain. | General medicinal chemistry principle |

Introduction of Functional Groups and Side Chain Modifications

The introduction of new functional groups and modifications to the existing side chain of this compound are practical applications of the design principles mentioned above. These modifications are aimed at fine-tuning the molecule's properties to enhance its biological efficacy.

Functional group introduction on the naphthoquinone ring can significantly alter the molecule's activity. For example, the introduction of amine groups at the 2'-position of the naphthoquinone core in Vitamin K analogs has been shown to greatly enhance neuroprotective activity. nih.gov Similar strategies could be applied to this compound to explore potential new activities or enhance existing ones. The synthesis of this compound itself involves the manipulation of carbonyl and hydroxyl groups, and these provide handles for further chemical transformations such as etherification, esterification, or amination.

Side chain modifications are a key strategy for exploring the SAR of this compound. The total synthesis of this compound confirms its absolute configuration and provides a platform for creating analogs with modified side chains. researchgate.net The synthesis of various terpenoids via B-alkyl Suzuki–Miyaura coupling as a key step has been established, offering a versatile methodology for creating diverse side chains. researchgate.net Modifications could include:

Alteration of the terminal functional group: The terminal isopropenyl group could be hydrogenated, oxidized, or replaced with other functional groups to probe its importance for biological activity.

Changes in the carbocyclic ring: The six-membered ring in the terpenoid side chain can be modified in terms of its substitution pattern or even ring size.

Introduction of heteroatoms: Replacing carbon atoms within the side chain with oxygen or nitrogen could alter the molecule's polarity and hydrogen bonding capacity, potentially leading to improved pharmacokinetic properties.

The synthesis of various cordiaquinones has demonstrated the natural diversity of these side chains, which often involve different ester functionalities. nih.gov For instance, Cordiaquinone C is an ester of a 6-hydroxyalkyl substituted naphthoquinone. researchgate.net This highlights that esterification of the side chain's hydroxyl groups is a viable strategy for creating a library of this compound analogs.

Table 2: Strategies for Functional Group Introduction and Side Chain Modification of this compound

| Modification Strategy | Specific Example/Approach | Potential Impact | Key References |

|---|---|---|---|

| Naphthoquinone Ring Functionalization | Introduction of amino, hydroxyl, or methoxy (B1213986) groups. | Alters redox potential, solubility, and target interaction. | nih.gov |

| Side Chain Modification | Esterification of hydroxyl groups. | Creates prodrugs or modifies lipophilicity. | researchgate.net |

| Modification of the terminal double bond. | Investigates the role of the olefin in biological activity. | General synthetic strategy | |

| Synthesis of analogs with different terpenoid precursors. | Explores the impact of side chain length and branching. | nih.gov |

Structure Activity Relationship Sar Studies of Cordiaquinone K and Its Derivatives

Correlating Structural Features with Biological Potency

SAR studies on Cordiaquinone K and related compounds have highlighted the significance of specific structural motifs for their biological effects, which range from antifungal and larvicidal to cytotoxic activities against cancer cell lines. kib.ac.cnnih.govresearchgate.net The core of these activities often lies in the quinone or hydroquinone (B1673460) moiety.

The 1,4-naphthoquinone (B94277) core is a fundamental structural element responsible for the neuroprotective activity observed in related compounds. nih.gov The presence of a quinone structure, as seen in this compound, is pivotal for its redox properties and subsequent biological actions, which are often linked to the generation of reactive oxygen species (ROS) and inhibition of electron transport. kib.ac.cnnih.gov In contrast, related compounds possessing a hydroquinone moiety, such as Cordiaquinol K, typically exhibit stronger antioxidant properties. vulcanchem.com

Modifications to the side chain attached to the quinone or hydroquinone nucleus significantly impact biological potency. For instance, in a series of Cordiaquinones isolated from Cordia polycephala, the presence of an α,β-conjugated carbonyl group at the end of the tigloyloxy side chain in Cordiaquinones N and O was suggested to be related to their elevated cytotoxic activity against various cancer cell lines. researchgate.net This indicates that the nature and substitution pattern of the side chain are critical determinants of biological potency.

Systematic studies on vitamin K derivatives, which share the naphthoquinone core, have demonstrated that substitutions at the 2' and 3' positions can dramatically enhance neuroprotective activity, shifting the effective concentrations from the micromolar to the nanomolar range. nih.gov Specifically, the introduction of an amine group at the 2' position was found to greatly increase this protective effect. nih.gov

The following table summarizes the impact of key structural features on the biological activity of Cordiaquinone-like compounds.

| Structural Feature | Impact on Biological Potency | Supporting Evidence |

| 1,4-Naphthoquinone Core | Essential for cytotoxic and neuroprotective activities. kib.ac.cnnih.govnih.gov | The unsubstituted 1,4-naphthoquinone shows baseline neuroprotective activity. nih.gov |

| Hydroquinone Moiety | Confers stronger antioxidant properties compared to the quinone form. vulcanchem.com | Cordiaquinol K, with its hydroquinone structure, is noted for its antioxidant capacity. vulcanchem.com |

| Side Chain Modifications | Significantly influences the potency and type of biological activity. | The α,β-conjugated carbonyl in the side chain of Cordiaquinones N and O enhances cytotoxicity. researchgate.net |

| Substitution on the Naphthoquinone Ring | Can dramatically enhance specific biological activities. | Amine substitution at the 2' position of vitamin K analogs greatly boosts neuroprotective effects. nih.gov |

Identification of Key Pharmacophoric Elements for Specific Activities

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a biological response. ijpsonline.comunivie.ac.at Identifying the key pharmacophoric elements of this compound is fundamental for designing new molecules with targeted activities. nih.gov

Based on SAR studies of this compound and related naphthoquinones, several key pharmacophoric features can be identified:

Hydrogen Bond Acceptors: The carbonyl groups of the quinone ring are crucial hydrogen bond acceptors, capable of interacting with amino acid residues in the active site of target proteins. univie.ac.at

Aromatic Ring System: The planar aromatic naphthoquinone ring can engage in π-stacking interactions with aromatic amino acid residues of a biological target. univie.ac.at

Hydrophobic Regions: The terpenoid-derived side chain provides a significant hydrophobic region, which can interact with hydrophobic pockets within a receptor or enzyme.

The combination and spatial arrangement of these features define the pharmacophore for a specific biological activity. For instance, a pharmacophore model for neuroprotective activity might emphasize the hydrogen-bonding capacity of the quinone and specific hydrophobic interactions of the side chain. nih.gov In contrast, for cytotoxic activity, the redox-active quinone moiety itself, capable of generating ROS, might be the most critical pharmacophoric feature. kib.ac.cnnih.gov

The process of pharmacophore mapping involves identifying common features among a series of active compounds and can be performed using both ligand-based and structure-based approaches. ijpsonline.comfiveable.me Ligand-based methods are particularly useful when the three-dimensional structure of the biological target is unknown. fiveable.me

Computational Approaches in SAR Analysis

Computational methods are increasingly integral to modern drug discovery and SAR analysis, providing valuable insights that complement experimental studies. nih.gov These approaches can accelerate the design of novel compounds by predicting their activity and interactions with biological targets. cresset-group.com

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing robust and predictive QSAR models, it is possible to estimate the activity of newly designed molecules before their synthesis, thereby prioritizing the most promising candidates. cresset-group.comnih.gov

The development of a QSAR model typically involves:

Data Set Preparation: Assembling a dataset of compounds with known biological activities. u-strasbg.frresearchgate.net

Descriptor Calculation: Calculating various molecular descriptors that quantify different aspects of the chemical structure (e.g., electronic, steric, hydrophobic properties).

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with biological activity. cresset-group.comnih.gov

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques to ensure it is not a result of chance correlation. nih.govu-strasbg.fr

For this compound and its derivatives, 2D-QSAR and 3D-QSAR models could be developed. 2D-QSAR models use descriptors derived from the 2D representation of the molecules, while 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D properties of the molecules. fiveable.me These 3D models are particularly powerful as they can provide a visual representation of how different structural modifications might impact activity. cresset-group.com

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein or DNA. nih.govfrontiersin.org This technique provides a static snapshot of the ligand-target interaction, highlighting key binding interactions like hydrogen bonds and hydrophobic contacts. nih.gov

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-target complex over time. nih.govmdpi.com MD simulations provide a more realistic representation of the biological system by allowing the atoms to move and interact, offering insights into the stability of the binding pose and the flexibility of the protein-ligand complex. mdpi.commdpi.com

For this compound, molecular docking and MD simulations could be used to:

Predict its binding mode within the active site of a specific enzyme or receptor.

Identify the key amino acid residues involved in the interaction.

Compare the binding of different derivatives to explain differences in their biological potency.

Assess the stability of the ligand-protein complex over time. nih.govmdpi.com

The integration of molecular docking and MD simulations offers a powerful approach to understanding the molecular basis of the biological activities of this compound and guiding the rational design of more potent and selective analogs. nih.gov

Chemotaxonomic Significance of Cordiaquinone K Within the Genus Cordia

Cordiaquinones as Chemotaxonomic Markers

The genus Cordia, belonging to the Boraginaceae family, is a rich source of a diverse array of secondary metabolites. Among these, quinones, particularly meroterpenoid benzoquinones and naphthoquinones known as cordiaquinones, have emerged as significant chemotaxonomic markers. nih.govresearchgate.netrhhz.netscielo.br The presence and structural variation of these compounds provide valuable chemical fingerprints for distinguishing between different Cordia species. nih.govvulcanchem.com

Meroterpenoids are the predominant type of quinones found in most Cordia species and are considered key indicators for the genus. nih.govresearchgate.netrhhz.net To date, approximately 70 different quinones have been isolated and identified from various species within the genus. nih.govrhhz.netkib.ac.cn These compounds are primarily classified into meroterpenoid benzoquinones, meroterpenoid hydroquinones, and meroterpenoid naphthoquinones. researchgate.net The unique distribution of these quinones across different species underscores their utility in plant classification. For instance, specific cordiaquinones have been isolated from the roots of species like Cordia curassavica, where Cordiaquinone K was identified. researchgate.net

The isolation of a variety of these compounds, including cordiaquinones A, B, and C from Cordia corymbose, further illustrates the species-specific nature of these markers. ejbb.org The consistent discovery of novel cordiaquinones, such as cordiaquinones P and Q from the roots of Cordia polycephala, reinforces the idea that these metabolites are characteristic of and often restricted to the Cordia genus, particularly within the root tissues. scielo.br The structural diversity of these compounds, which arise from a proposed biosynthetic pathway involving geranyl pyrophosphate and an aromatic precursor, allows for a detailed chemical profiling of the genus. nih.govvulcanchem.com

Phylogenetic Implications of Cordiaquinone Distribution

The distribution of cordiaquinones within the Cordia genus has significant implications for understanding its phylogenetic relationships. The presence of a shared, complex biosynthetic pathway leading to these meroterpenoid quinones suggests a common ancestry for the species that produce them. The structural similarities and variations among the cordiaquinones can be used to infer evolutionary relationships between different Cordia species.

The restriction of these compounds primarily to the roots of Cordia species is another interesting phylogenetic trait. scielo.br This tissue-specific accumulation may point to a specialized evolutionary adaptation. The study of the distribution of specific compounds, like this compound, contributes to a more comprehensive understanding of the chemical diversity and evolution within the genus. nih.gov While a comprehensive phylogenetic tree based solely on cordiaquinone distribution has not been fully established, the existing data provides a strong foundation for future chemotaxonomic and phylogenetic studies.

The continued investigation into the chemical constituents of a wider range of Cordia species is essential. nih.gov For example, while some species like Cordia alliodora and Cordia sebestena have been studied for their chemical composition, a complete profile of cordiaquinones across all species is not yet available. tandfonline.comthieme-connect.comnih.govnih.govrsc.org Filling these knowledge gaps will allow for a more robust correlation between the chemical profiles and the genetic relationships within the Cordia genus, ultimately refining its taxonomy and shedding light on its evolutionary history.

Future Research Directions for Cordiaquinone K

Elucidation of Remaining Biosynthetic Intermediates and Enzymes

The current understanding of the biosynthesis of cordiaquinones, including Cordiaquinone K, is largely hypothetical. nih.govresearchgate.net Researchers propose a "bioinspired scenario" where the pathway originates from precursors like geranyl pyrophosphate or trans,trans-farnesol and an aromatic unit such as benzoquinone. nih.govacs.orgresearchgate.net The key postulated steps include a Diels-Alder reaction followed by the acid-catalyzed cyclization of an epoxy intermediate, specifically a common (E)-configurated naphthoquinone epoxide precursor. acs.orgresearchgate.netnih.gov

However, this proposed pathway lacks direct experimental evidence. acs.orgacs.org A critical area for future research is the definitive identification and characterization of the biosynthetic machinery. This involves:

Isolation and Characterization of Enzymes: No specific enzymes responsible for the synthesis of this compound have been identified. Future work must focus on isolating the enzymes (e.g., synthases, cyclases, oxidoreductases) from Cordia species. This would involve protein purification guided by enzymatic assays and subsequent characterization.

Identification of Intermediates: The proposed intermediates, such as the initial Diels-Alder adduct and the naphthoquinone epoxide, need to be experimentally confirmed. This can be achieved through techniques like labeled precursor feeding studies within the plant tissue and subsequent detection of the labeled intermediates using mass spectrometry.

Genetic Analysis: Identifying the genes that code for the biosynthetic enzymes is crucial. Sequencing the genome or transcriptome of a this compound-producing plant and identifying the gene cluster responsible for its biosynthesis would provide the definitive blueprint of the pathway.

Development of Advanced Synthetic Strategies for Complex Analogues

The total synthesis of this compound has been successfully achieved, confirming its absolute configuration. researchgate.netdntb.gov.ua Two primary synthetic routes have been established:

A bioinspired, multi-step synthesis from trans,trans-farnesol. Key reactions in this approach include the acid-catalyzed cyclization of a suitable epoxy terpenoid and a Diels-Alder reaction. acs.orgnih.govacs.org

A versatile methodology utilizing a B-alkyl Suzuki–Miyaura coupling as the key step. researchgate.netacs.org

While these methods are effective for producing the natural product, future research must focus on developing more advanced and efficient synthetic strategies. The goal is to move beyond simply recreating the natural molecule and toward the production of complex analogues for structure-activity relationship (SAR) studies. This requires:

Modular and Convergent Approaches: Designing synthetic routes that are highly modular, allowing for the easy substitution of different building blocks. This would facilitate the creation of a library of analogues with modifications at various positions, such as on the naphthoquinone ring or the terpenoid side chain.

Catalytic and Asymmetric Synthesis: Exploring novel catalytic systems, including enzymatic and organocatalytic methods, to achieve asymmetric synthesis of specific stereoisomers. This would allow for the investigation of how stereochemistry impacts biological activity.

In-Depth Mechanistic Investigations of Promising Biological Activities in Cellular and In Vitro Systems

This compound has demonstrated notable biological activities, particularly antifungal effects against Cladosporium cucumerinum and Candida albicans, and larvicidal activity against the mosquito Aedes aegypti. acs.orgnih.govrhhz.net Furthermore, related cordiaquinones and other quinone compounds exhibit a broad spectrum of effects, including cytotoxic, anti-inflammatory, and antibiofilm activities, often linked to their ability to generate reactive oxygen species (ROS), inhibit electron transport, and induce apoptosis. nih.govresearchgate.netscielo.brnih.gov

The mechanisms through which this compound exerts its effects are not understood. Future research should prioritize in-depth mechanistic studies using various in vitro and cellular models.

| Biological Activity | Proposed Future Investigations | Relevant Assays & Models |

| Antifungal Activity | Elucidate the specific molecular target in fungal cells. Determine if the mechanism involves cell wall/membrane disruption, inhibition of key enzymes, or induction of oxidative stress. | Fungal cell viability assays (C. albicans, C. cucumerinum), cell membrane permeability assays (e.g., using propidium (B1200493) iodide), ergosterol (B1671047) biosynthesis inhibition assays, and ROS detection assays. |

| Cytotoxic/Antiproliferative Activity | Investigate the effect on cancer cell lines, drawing parallels from related compounds like Cordiaquinone J, which is active against leukemia cells. mdpi.com Determine if it induces apoptosis, cell cycle arrest, or necrosis. Identify the specific cellular pathways involved (e.g., mitochondrial-dependent apoptosis). nih.gov | MTT or similar viability assays on a panel of human cancer cell lines (e.g., HL-60 leukemia, HCT-8 colon). scielo.br Flow cytometry for cell cycle analysis and apoptosis (Annexin V/PI staining), Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family). |

| Anti-inflammatory Activity | Although not yet reported for this compound, other Cordia constituents show anti-inflammatory properties. nih.govfrontiersin.org This potential should be explored by investigating its effect on inflammatory mediators. | Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cell lines (e.g., RAW 264.7). nih.gov Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA. |

These investigations will be critical to understanding not just what this compound does, but how it does it, providing a foundation for any potential therapeutic development.

Exploration of Novel Bioactive Derivatives through Combinatorial Approaches

The development of advanced synthetic strategies (as outlined in 8.2) directly enables the exploration of novel bioactive derivatives through combinatorial chemistry. By systematically modifying the this compound scaffold, a large library of related compounds can be generated and screened for a wide range of biological activities.

Future research should focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with targeted modifications to pinpoint the key structural features (pharmacophores) responsible for its known antifungal and larvicidal activities. For example, altering the substitution pattern on the naphthoquinone core or modifying the length and functionality of the terpenoid tail.

Screening for New Activities: Testing the generated library of derivatives against a broad spectrum of biological targets. This expands the potential applications beyond its currently known effects. Potential new areas for screening include:

Antibacterial and Antibiofilm Activity: Given that other cordiaquinones are effective against bacteria like Staphylococcus spp. nih.gov

Antiviral Activity: A common target for quinone compounds.

Enzyme Inhibition: Screening against specific enzymes relevant to disease, such as kinases, proteases, or topoisomerases.

Improving Potency and Selectivity: Using the results from SAR studies to rationally design and synthesize second-generation derivatives with enhanced potency against specific targets and improved selectivity to reduce potential off-target effects.

Application of Omics Technologies in this compound Research

"Omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offer powerful, systems-level approaches to understand the complex biological interactions of a compound. The application of these technologies to this compound research would provide unprecedented insight into its biosynthesis and mechanisms of action.

Key applications for future research include:

Biosynthesis Elucidation: Performing comparative transcriptomics on this compound-producing vs. non-producing tissues of Cordia curassavica to identify the full set of genes involved in its biosynthetic pathway.

Mechanism of Action (MoA) Studies:

Transcriptomics (RNA-Seq): Treating fungal or cancer cells with this compound and analyzing the resulting changes in gene expression can reveal the cellular pathways that are perturbed, helping to identify its molecular targets.

Proteomics: Using techniques like mass spectrometry-based proteomics to identify changes in protein expression or post-translational modifications in cells after treatment. This can directly pinpoint the proteins and pathways affected by the compound.

Metabolomics: Analyzing the global metabolic profile of cells treated with this compound to understand its impact on cellular metabolism, which is particularly relevant given the role of quinones in electron transport and oxidative stress. nih.govscielo.br

By integrating data from these omics approaches, researchers can build a comprehensive model of how this compound is produced in nature and how it interacts with biological systems at a molecular level, accelerating its journey from a natural product curiosity to a well-understood chemical entity with potential applications.

Q & A

Q. How to conduct a systematic review of this compound’s mechanisms of action?

- Answer : Use PRISMA guidelines:

- Search strategy : Combine keywords (e.g., “this compound” AND “apoptosis” AND “signaling pathways”) across PubMed, Scopus, and Web of Science.

- Inclusion criteria : Prioritize peer-reviewed studies with mechanistic data (e.g., Western blot, RNA-seq).

- Bias assessment : Apply tools like ROBINS-I for risk of bias evaluation .

Tables for Methodological Reference

Q. Table 1. Recommended Analytical Techniques for this compound Characterization

| Parameter | Technique | Key Outputs |

|---|---|---|

| Purity | HPLC-DAD | Retention time, peak area (%) |

| Molecular Weight | HRMS | Exact mass (m/z), isotopic pattern |

| Stereochemistry | X-ray crystallography | Crystal structure (CIF file) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.